4-Fluorophenylacetyl chloride

Description

Significance of Acyl Chlorides as Synthetic Intermediates

Acyl chlorides, a subset of acyl halides, are pivotal in organic synthesis due to their heightened reactivity compared to other carboxylic acid derivatives. fiveable.menumberanalytics.com The presence of the electronegative chlorine atom attached to the carbonyl carbon renders it highly electrophilic and susceptible to nucleophilic attack. catalysis.blognumberanalytics.com This inherent reactivity makes them exceptional acylating agents, facilitating the introduction of an acyl group into various molecules. iitk.ac.inatamanchemicals.com

Their utility is demonstrated in the synthesis of a wide array of compounds, including esters, amides, and anhydrides, through reactions with alcohols, amines, and carboxylate salts, respectively. iitk.ac.inscribd.com This versatility establishes acyl chlorides as fundamental building blocks in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comchemimpex.com

Role of Halogenated Acetyl Chlorides in Contemporary Organic Chemistry

Halogenated acetyl chlorides, a specialized category of acyl chlorides, possess unique chemical properties conferred by the halogen substituent on the acetyl backbone. The presence of a halogen atom can significantly influence the molecule's reactivity, stability, and biological activity.

These compounds are instrumental in introducing halogen-containing moieties into organic frameworks, a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. smolecule.com The electron-withdrawing nature of halogens can further activate the carbonyl group, making these reagents particularly effective in acylation reactions.

Overview of 4-Fluorophenylacetyl Chloride as a Specialized Acylating Agent

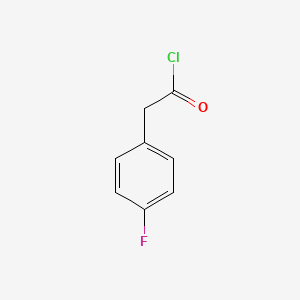

This compound is a prime example of a halogenated acyl chloride that has garnered attention as a specialized acylating agent. chemicalbook.comfishersci.se Its structure consists of a phenylacetyl chloride core with a fluorine atom substituted at the para-position of the phenyl ring. chemicalbook.com This fluorine substituent imparts distinct properties to the molecule, enhancing its utility in specific synthetic applications.

It is widely used in organic synthesis to introduce the 4-fluorophenylacetyl group into various molecules. chemimpex.com This moiety is a key component in the synthesis of certain pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the development of agrochemicals and materials with enhanced properties. chemimpex.com The compound's ability to participate in nucleophilic acyl substitution reactions makes it a valuable tool for creating esters and amides. chemimpex.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 459-04-1 |

| Molecular Formula | C8H6ClFO |

| Molecular Weight | 172.58 g/mol |

| Boiling Point | 60 °C at 8 mmHg |

| Density | 1.259 g/mL at 25 °C |

| Refractive Index | 1.511-1.513 |

| Flash Point | 107 °C |

This table presents key physical and chemical data for this compound, sourced from various chemical suppliers and databases. fishersci.sechemsrc.com

The synthesis of this compound typically involves the reaction of 4-fluorophenylacetic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. chemsrc.com

Table 2: Common Reactions of this compound

| Reaction Type | Reactant | Product |

| Acylation | Alcohols | 4-Fluorophenylacetate Esters |

| Amines | N-substituted-4-fluorophenylacetamides | |

| Pyrazolidine | Monoacylated pyrazolidine | |

| Friedel-Crafts Acylation | Aromatic compounds | 1-(Aryl)-2-(4-fluorophenyl)ethanones |

| Hydrolysis | Water | 4-Fluorophenylacetic acid |

This table outlines some of the primary reactions that this compound undergoes, highlighting its role as a versatile acylating agent. chemicalbook.comfishersci.se

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-fluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOJFYRPBYGHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395835 | |

| Record name | 4-Fluorophenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-04-1 | |

| Record name | 2-(4-Fluorophenyl)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorophenylacetyl Chloride

Classic Synthetic Routes and Their Mechanistic Considerations

The conversion of the carboxylic acid group of 4-Fluorophenylacetic acid into an acyl chloride is a fundamental step in activating the molecule for subsequent nucleophilic acyl substitution reactions. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The reaction of 4-Fluorophenylacetic acid with thionyl chloride is a widely used method for preparing 4-Fluorophenylacetyl chloride. masterorganicchemistry.com The process is effective and driven by the formation of gaseous byproducts, which shifts the reaction equilibrium towards the product. blogspot.com

4-FC₆H₄CH₂COOH + SOCl₂ → 4-FC₆H₄CH₂COCl + SO₂ (g) + HCl (g)

The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate. The chloride ion, liberated in the process or from another molecule of thionyl chloride, then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate leads to the formation of the final acyl chloride, along with the irreversible evolution of sulfur dioxide and hydrogen chloride gases. masterorganicchemistry.comreddit.com

Key Optimization Parameters:

Temperature: The reaction is often performed at elevated temperatures, typically at the reflux temperature of the solvent or neat thionyl chloride (boiling point ~76 °C), to drive the reaction to completion. commonorganicchemistry.com Heating helps to overcome the activation energy and facilitates the expulsion of the gaseous byproducts. masterorganicchemistry.com

Reagent Stoichiometry: An excess of thionyl chloride is commonly used to ensure the complete conversion of the carboxylic acid and to act as a solvent for the reaction. researchgate.net After the reaction is complete, the excess thionyl chloride is typically removed by distillation, often under reduced pressure. researchgate.net

Solvent: The reaction can be carried out neat (using thionyl chloride as both reagent and solvent) or in an inert aprotic solvent such as toluene, dichloromethane (B109758) (DCM), or acetonitrile. reddit.comcommonorganicchemistry.com The choice of solvent can affect the reaction temperature and the ease of work-up. Toluene is often used to azeotropically remove the final traces of excess thionyl chloride.

Purity of Reactants: The presence of water must be strictly avoided as it readily reacts with thionyl chloride and the acyl chloride product, reducing the yield. Therefore, anhydrous conditions are essential for optimal results. researchgate.net

| Parameter | Typical Condition | Rationale/Effect on Optimization |

|---|---|---|

| Temperature | Reflux (e.g., 60-80 °C) | Increases reaction rate and helps expel gaseous byproducts (SO₂, HCl). |

| Reagent Ratio | Excess SOCl₂ | Ensures complete conversion of the carboxylic acid; can serve as a solvent. |

| Solvent | Neat or inert aprotic solvent (e.g., Toluene, DCM) | Controls reaction temperature and facilitates work-up. |

| Catalyst | Catalytic amount of DMF | Significantly accelerates the reaction rate, allowing for milder conditions. |

The rate of acyl chloride formation using thionyl chloride can be dramatically increased by the addition of a catalytic amount of a tertiary amine, most commonly N,N-dimethylformamide (DMF). nih.gov The catalytic mechanism involves the initial reaction between DMF and thionyl chloride to form a highly reactive electrophilic species known as the Vilsmeier reagent, an imidoyl chloride intermediate ([(CH₃)₂N=CHCl]⁺Cl⁻). nih.govijpcbs.comwikipedia.org

This Vilsmeier reagent is much more reactive towards the carboxylic acid than thionyl chloride itself. jk-sci.comwikipedia.orgyoutube.com The carboxylic acid attacks the Vilsmeier reagent, leading to a new intermediate which then readily eliminates the acyl chloride product and regenerates the DMF catalyst, allowing it to re-enter the catalytic cycle. The use of a catalyst allows the reaction to proceed under much milder conditions, often at or slightly above room temperature, which can be advantageous for sensitive substrates. researchgate.net

Oxalyl chloride is another highly effective reagent for converting 4-Fluorophenylacetic acid to its corresponding acyl chloride. researchgate.net It is often preferred for smaller-scale laboratory preparations due to its milder reaction conditions and the nature of its byproducts. wikipedia.org

4-FC₆H₄CH₂COOH + (COCl)₂ → 4-FC₆H₄CH₂COCl + CO₂ (g) + CO (g) + HCl (g)

The reaction, particularly when catalyzed by DMF, proceeds through the formation of the same Vilsmeier reagent as in the thionyl chloride-DMF system. youtube.comsci-hub.se This intermediate then reacts with the carboxylic acid to yield the acyl chloride. A key feature of this method is that all byproducts—carbon dioxide, carbon monoxide, and hydrogen chloride—are gases, which simplifies the purification of the final product as they can be easily removed from the reaction mixture. chemicalbook.com

Both thionyl chloride and oxalyl chloride are effective reagents, but they possess distinct advantages and disadvantages that make them suitable for different applications.

| Feature | Oxalyl Chloride | Thionyl Chloride |

|---|---|---|

| Advantages | - Milder reaction conditions (often room temperature). commonorganicchemistry.com | - Significantly less expensive, making it suitable for large-scale synthesis. wikipedia.orgsciencemadness.org |

| Disadvantages | - More expensive than thionyl chloride. wikipedia.org | - Often requires higher reaction temperatures (reflux). commonorganicchemistry.com |

Similar to the thionyl chloride system, the reaction of oxalyl chloride with carboxylic acids is almost universally catalyzed by a small amount of N,N-dimethylformamide (DMF). blogspot.comsciencemadness.org The catalyst's role is to form the highly electrophilic Vilsmeier reagent, which acts as the true activating agent for the carboxylic acid. youtube.comsci-hub.se The catalytic cycle is highly efficient, and typically only a drop of DMF is required to initiate and sustain the reaction. sciencemadness.org

Other tertiary amines, such as pyridine, can also be used. researchgate.net Pyridine functions both as a nucleophilic catalyst, activating the acyl chloride, and as a base to neutralize the HCl generated during the reaction. echemi.comstackexchange.com However, DMF is the most commonly employed catalyst in conjunction with oxalyl chloride for the synthesis of acyl chlorides from carboxylic acids. commonorganicchemistry.com The use of a catalyst allows the reaction to proceed rapidly at room temperature, which is one of the primary advantages of the oxalyl chloride method. sciencemadness.org

Utilization of Oxalyl Chloride ((COCl)₂) for Acyl Chloride Generation

Emerging Synthetic Strategies for Fluorinated Acyl Chlorides

While traditional methods for synthesizing acyl chlorides, such as reacting carboxylic acids with thionyl chloride or phosphorus pentachloride, are well-established, research continues into developing more efficient, selective, and environmentally benign strategies, particularly for valuable fluorinated compounds. libretexts.org

Green Chemistry Approaches in Acyl Chloride Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of acyl chloride synthesis, this often involves minimizing hazardous byproducts and avoiding harsh reagents.

One emerging strategy is the use of solid-supported reagents or catalysts, which can be easily separated from the reaction mixture, simplifying purification and reducing waste. Another approach focuses on solvent-free reaction conditions. For instance, the use of bis(trichloromethyl)carbonate (BTC) in the absence of a solvent has been explored for the synthesis of aliphatic acyl chlorides. google.com This method avoids the use of thionyl chloride, which produces corrosive sulfur dioxide and hydrogen chloride gases. libretexts.orggoogle.com Furthermore, developing catalytic methods that can operate under neutral, metal-free conditions represents a significant advance, expanding the scope and applicability of acyl chlorides in a more eco-friendly manner. tandfonline.com

| Green Synthesis Strategy | Reagent/Condition | Advantages |

| Solvent-Free Synthesis | Bis(trichloromethyl)carbonate (BTC) | Avoids hazardous solvents and byproducts like SO₂. |

| Metal-Free Catalysis | Neutral, metal-free conditions | Reduces metal contamination, eco-friendly, and robust. tandfonline.com |

| Phase-Transfer Catalysis | Potassium bifluoride (KHF₂) in an aqueous-organic system | Enables gram-scale preparation under mild conditions, avoiding harsh reagents. organic-chemistry.org |

Chemo- and Regioselective Synthesis Methods

The synthesis of complex molecules containing multiple functional groups requires reactions that are highly selective, modifying only the desired part of the molecule. For fluorinated acyl compounds, chemo- and regioselective methods are crucial for controlling the placement of the fluorine atom and the acyl chloride group.

Recent research has demonstrated chemo- and regio-divergent protocols for accessing fluorinated 1-acyl triazenes from alkynyl triazenes. nih.govepfl.ch By carefully selecting the fluorinating agent and reaction conditions, chemists can control the reaction pathway. For example, the use of an electrophilic fluorinating agent like Selectfluor can lead to the formation of α-difluoro acyl triazenes. epfl.ch Such strategies, which allow for the selective synthesis of different constitutional isomers from a common precursor by slightly modifying the reaction conditions, are powerful tools in modern organic synthesis. nih.gov These advanced methods provide access to novel fluorinated building blocks that would be difficult to prepare using traditional techniques.

Purification and Characterization Techniques for this compound

Ensuring the purity and confirming the structure of this compound are critical steps following its synthesis. This requires a combination of purification techniques and sophisticated analytical methodologies.

Analytical Methodologies for Purity Assessment

The purity of this compound is typically assessed using chromatographic techniques. These methods separate the target compound from any unreacted starting materials, byproducts, or impurities.

Gas Chromatography (GC): This is a standard method for assessing the purity of volatile compounds like this compound. Commercial specifications for this compound often cite a purity of ≥97.5% as determined by GC. thermofisher.com

High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for quantitative analysis in complex mixtures, HPLC is a valuable tool. To enhance detection, especially at low concentrations, a derivatization strategy can be employed. Acyl chlorides can be reacted with a derivatizing agent, such as a nitrophenylhydrazine, to produce a product with strong ultraviolet-visible absorption, enabling highly sensitive detection by an HPLC-DAD (Diode-Array Detector) system. google.com

| Analytical Technique | Purpose | Typical Specification/Methodology |

| Gas Chromatography (GC) | Routine Purity Assessment | ≥97.5% thermofisher.com |

| HPLC with Derivatization | Trace Quantification/Impurity Profiling | Derivatization to form UV-active products for enhanced detection. google.com |

Spectroscopic Signatures for Structural Elucidation (Excluding Basic Compound Identification Data)

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

The interpretation of these spectra goes beyond simple peak identification, offering insights into the electronic environment of the molecule.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration. For this compound, this band appears at a characteristically high frequency, typically around 1800 cm⁻¹. ucalgary.ca This is significantly higher than the C=O stretch in a corresponding carboxylic acid (around 1710 cm⁻¹) or ester (around 1740 cm⁻¹). The high frequency is a direct result of the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum provides a map of the proton environments. The two methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are deshielded and typically appear as a singlet. The protons on the aromatic ring exhibit complex splitting patterns due to both proton-proton coupling and proton-fluorine coupling, providing definitive evidence for the substitution pattern.

¹³C NMR: The carbonyl carbon is highly deshielded due to the attached oxygen and chlorine atoms, causing its resonance to appear far downfield, generally in the 160-180 ppm range. ucalgary.ca The carbons of the aromatic ring show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A common and prominent fragmentation pathway for acyl halides is the loss of the halogen atom to form a stable acylium ion. For this compound, this would correspond to a significant peak representing the [M-Cl]⁺ fragment. ucalgary.ca

| Spectroscopic Technique | Key Signature | Structural Interpretation |

| Infrared (IR) | C=O stretch at ~1800 cm⁻¹ | The high frequency confirms the acyl chloride group and reflects the strong inductive effect of the chlorine atom. ucalgary.ca |

| ¹³C NMR | Carbonyl carbon signal at 160-180 ppm | Highly deshielded environment confirms the C=O group attached to electronegative atoms. ucalgary.ca |

| Mass Spectrometry (MS) | Prominent acylium ion peak ([M-Cl]⁺) | Characteristic fragmentation pattern confirming the acyl chloride moiety. ucalgary.ca |

Applications in Advanced Organic Synthesis

Precursor in Pharmaceutical Synthesis

The introduction of a 4-fluorophenylacetyl moiety can significantly influence the pharmacological properties of a molecule. Consequently, 4-fluorophenylacetyl chloride is a key building block in the synthesis of a wide array of pharmaceutical agents.

This compound is instrumental in the synthesis of a diverse range of bioactive compounds due to its ability to readily acylate various nucleophiles, forming amides, esters, and ketones that are often key structural motifs in pharmacologically active molecules.

The modification of existing non-steroidal anti-inflammatory drugs (NSAIDs) is a common strategy to enhance efficacy and reduce side effects. One such approach involves the conversion of the carboxylic acid group of NSAIDs into amide derivatives. For instance, the synthesis of various heterocyclic amides of ibuprofen (B1674241) has been described as a method to produce novel NSAIDs with potentially improved analgesic and anti-inflammatory profiles. benthamscience.com Following this synthetic rationale, this compound can be employed to synthesize amide derivatives of various amino-containing compounds, a strategy that holds potential for the development of new anti-inflammatory and analgesic agents. The reaction of this compound with an appropriate amine would yield a 2-(4-fluorophenyl)acetamide (B1296790) derivative, a structural motif of interest in medicinal chemistry.

In the pursuit of novel anticancer therapeutics, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their cytotoxic activity. nih.govnih.govd-nb.info These compounds can be readily prepared through the reaction of this compound with various substituted anilines. A study on a series of these derivatives demonstrated their potential as anticancer agents, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.govd-nb.info The presence of a nitro group on the N-phenyl ring was found to enhance the cytotoxic effect. nih.gov The detailed cytotoxic activities of selected 2-(4-fluorophenyl)-N-phenylacetamide derivatives are presented in the table below. nih.gov

| Compound | Structure | Cell Line | IC50 (µM) |

| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 |

| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 |

| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 |

| Imatinib (Reference) | PC3 | 40 | |

| Imatinib (Reference) | MCF-7 | 98 |

Kv7 potassium channels are crucial in regulating neuronal excitability, making them attractive targets for the treatment of neurological disorders such as epilepsy. researchgate.netnih.govucalgary.ca In the synthesis of novel Kv7 channel activators, this compound has been utilized as a key reagent. Specifically, it has been used for the N-1 acylation of 5-nitroindoline (B147364) to furnish 1-(2-(4-fluorophenyl)acetyl)-5-nitroindoline. researchgate.net This intermediate is a crucial component in the elaboration of more complex molecules designed to act as potent and selective Kv7 channel activators. researchgate.net This synthetic step highlights the utility of this compound in introducing the 4-fluorophenylacetyl group onto a heterocyclic scaffold, a common strategy in the development of neuromodulatory agents.

Glutaminase (B10826351) is a key enzyme in cancer cell metabolism, and its inhibition is a promising strategy for cancer therapy. nih.govcancer.govnih.gov The allosteric inhibitor CB-839 and its analogues are based on a bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) scaffold. researchgate.net While the synthesis of these specific inhibitors does not directly involve this compound, the core structure contains a phenylacetamide moiety. This suggests that derivatives of glutaminase inhibitors could potentially be synthesized using this compound to introduce a 4-fluorophenylacetamide group, which may modulate the inhibitory activity and pharmacokinetic properties of the resulting compounds. However, current research in this specific area appears to be limited.

This compound is a valuable reagent for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. Its reactivity allows for the introduction of the 4-fluorophenylacetyl group into a variety of heterocyclic systems.

A general method for the acylation of indoles at the 3-position involves the use of acyl chlorides in the presence of a Lewis acid, such as diethylaluminum chloride. mdpi.com This method can be applied to the reaction of this compound with indole (B1671886) to produce 3-(2-(4-fluorophenyl)acetyl)-1H-indole. Such 3-acylindoles are versatile intermediates that can be further modified to create a wide range of biologically active indole derivatives. nih.gov

Furthermore, this compound can serve as a precursor for the synthesis of other important five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the cyclization of N-acylhydrazides, which can be prepared by the reaction of an acid hydrazide with an acyl chloride. organic-chemistry.org Similarly, 1,3,4-thiadiazoles can be synthesized from thiosemicarbazide (B42300) and an acyl chloride. mdpi.com By employing this compound in these reactions, 2-(4-fluorophenyl)methyl-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles can be readily obtained.

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govdergipark.org.tryoutube.com this compound can be used to prepare the requisite 1,3-dicarbonyl precursor. For instance, reaction of this compound with the enolate of a ketone would yield a 1-(4-fluorophenyl)alkane-1,3-dione, which can then be cyclized with hydrazine to form the corresponding pyrazole (B372694) derivative.

Functionalization of Complex Molecular Scaffolds (e.g., Coumarins, Quinoxalines, Nucleotides)

While direct and extensive research specifically detailing the use of this compound in the functionalization of coumarins, quinoxalines, and nucleotides is not widely documented in publicly available literature, its reactivity profile as an acylating agent suggests its potential for such applications. The introduction of the 4-fluorophenylacetyl moiety to these scaffolds could impart desirable physicochemical properties, such as altered lipophilicity, metabolic stability, and biological activity, which are crucial in drug discovery and materials science.

The general reactivity of acyl chlorides allows for electrophilic substitution reactions. In the context of coumarins, which possess a benzopyrone structure, Friedel-Crafts acylation could potentially introduce the 4-fluorophenylacetyl group onto the aromatic ring, leading to novel derivatives. For quinoxalines, a class of nitrogen-containing heterocyclic compounds, N-acylation at the nitrogen atoms of the pyrazine (B50134) ring is a plausible transformation. Regarding nucleotides, the hydroxyl groups of the sugar moiety and the exocyclic amino groups of the nucleobases are potential sites for esterification and amidation, respectively, using this compound. Further research is warranted to explore these potential synthetic pathways and the properties of the resulting functionalized molecules.

Intermediate in Agrochemical and Specialty Chemical Production

This compound serves as a crucial intermediate in the synthesis of a variety of agrochemicals and specialty chemicals. The presence of the fluorine atom can significantly enhance the biological efficacy and environmental stability of agricultural products. chemimpex.com Although specific commercial agrochemicals derived directly from this compound are not explicitly detailed in readily available literature, the introduction of the 4-fluorophenylacetyl group is a known strategy in the development of new pesticides and herbicides. chemimpex.com The fluorine atom can modulate the molecule's electronic properties, leading to improved binding to target enzymes or receptors in pests and weeds.

In the realm of specialty chemicals, this compound is a valuable precursor for creating molecules with tailored properties. Its ability to readily undergo acylation reactions makes it a key component in the production of fine chemicals used in various industries. chemimpex.com

Role in Materials Science and Polymer Chemistry

The application of this compound extends into the innovative field of materials science, particularly in the synthesis of advanced polymers with specific functionalities.

A significant and well-documented application of this compound is in the synthesis of monomers for high-performance polymers, such as sulfonated poly(phenylquinoxalines) (SPPQs). nih.gov These polymers are of great interest for their potential use as proton exchange membranes (PEMs) in fuel cells. researchgate.netmdpi.com

In a typical synthetic route, this compound is used in a Friedel-Crafts reaction to create a diacyl monomer. nih.gov This monomer is then polymerized with other reagents to form the poly(phenylquinoxaline) backbone. The resulting polymer can then be sulfonated to introduce sulfonic acid groups, which are essential for proton conductivity. The incorporation of the fluorine atom from the initial this compound can enhance the thermal and chemical stability of the final polymer, which are critical properties for the demanding environment of a fuel cell. nih.gov

Table 1: Synthesis of a Diacyl Monomer using this compound nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Application of Product |

| Phenyl ether | This compound | Anhydrous aluminum chloride | 4,4′-bis(4-fluorophenoxy)benzil | Monomer for SPPQ synthesis |

Beyond its role in creating monomers for specific high-performance polymers, the 4-fluorophenylacetyl group can be incorporated into various functional materials to enhance their properties. The presence of the fluorinated phenyl ring can bestow increased thermal stability, chemical resistance, and hydrophobicity to the material. chemimpex.com These characteristics are advantageous in a wide range of applications, from specialty coatings and resins to advanced composites. The versatility of this compound as a reactive intermediate allows for its integration into diverse material backbones, offering a pathway to novel materials with tailored functionalities. chemimpex.com

Derivatization and Analog Synthesis Utilizing 4 Fluorophenylacetyl Chloride

Synthesis of Fluorinated Acyl Fluorides from 4-Fluorophenylacetyl Chloride

Acyl fluorides are valuable reactive derivatives of carboxylic acids, often preferred over the more common acyl chlorides due to their unique balance of reactivity and stability hud.ac.ukchemistryviews.orgrsc.org. They are increasingly utilized in challenging amidation and esterification reactions, as well as in transition-metal-catalyzed transformations researchgate.netsemanticscholar.org. The conversion of this compound to 4-fluorophenylacetyl fluoride can be achieved through several modern synthetic protocols.

Nucleophilic Fluorination Catalyzed by Transition Metal Complexes (e.g., Rhodium, Palladium, Copper)

One of the most successful strategies for synthesizing acyl fluorides from acyl chlorides is through nucleophilic fluorination catalyzed by transition metal complexes researchgate.netnih.gov. This method leverages the formation of a nucleophilic transition metal-fluorine bond, which then attacks the electrophilic acyl chloride. Fluoride salts like potassium fluoride (KF), cesium fluoride (CsF), and silver fluoride (AgF) serve as inexpensive and abundant fluorine sources, making this approach highly atom-economical nih.gov.

Rhodium-Catalyzed Fluorination: A cyclometallated rhodium complex has been shown to effectively catalyze the nucleophilic fluorination of a range of acyl chlorides to their corresponding acyl fluorides in quantitative yields nih.govacs.org. The catalytic cycle is initiated by treating the rhodium-chloride precursor with AgF, which generates an active Rh-F bond. This species possesses a fluorine atom with sufficient nucleophilicity to attack the electrophilic carbon of the acyl chloride, forming the acyl fluoride product and regenerating the initial rhodium complex nih.govacs.org.

Palladium- and Copper-Catalyzed Fluorination: Palladium and copper catalysts are also instrumental in C-F bond formation reactions. Palladium-catalyzed systems, often in combination with ligands, can facilitate the fluorination of allylic chlorides via an SN2-type attack of fluoride on a Pd(II)-allyl intermediate nih.gov. While this applies to allylic systems, related mechanisms are explored for acyl derivatives. Copper catalysts, such as Cu(OTf)₂, have been used for the nucleophilic fluorination of arylpotassium trifluoroborates with KF as the fluoride source, demonstrating copper's role as both a mediator and an oxidizer in fluorination processes nih.govbeilstein-journals.org. A general palladium-catalyzed carbonylative synthesis of acyl fluorides from organic halides has also been developed, proceeding through the synergistic combination of visible light photoexcitation and ligand-favored reductive elimination organic-chemistry.org.

| Catalyst System | Fluoride Source | Key Features |

| Cyclometallated Rhodium Complex | AgF | Promotes quantitative conversion of acyl chlorides to acyl fluorides under mild conditions. The catalyst can be separated and reused nih.govacs.org. |

| Palladium(0) with Trost's ligand | AgF | Effective for C-F bond formation in allylic systems, proceeding through a Pd(II)-allyl intermediate nih.gov. |

| Copper(II) Triflate (Cu(OTf)₂) | KF | Mediates nucleophilic fluorination of arylpotassium trifluoroborates nih.govbeilstein-journals.org. |

Halogen Exchange Reactions for Acyl Fluoride Generation

Halogen exchange (HALEX) is a direct method for converting acyl chlorides into acyl fluorides. This transformation relies on the substitution of the chloride atom with a fluoride atom from a suitable fluorine source.

Phase-transfer catalysis offers a convenient method for synthesizing acyl fluorides on a large scale from acyl chlorides organic-chemistry.org. The reaction typically involves vigorous stirring of the acyl chloride with an aqueous solution of a bifluoride salt at room temperature, followed by simple extraction and distillation organic-chemistry.org. Another approach involves using an alkali metal fluoride as the fluorine source in a catalytic halogen exchange reaction, which allows for the production of various fluorinated aromatic compounds under relatively mild conditions google.com. These methods avoid the need for more toxic or harsh fluorinating agents researchgate.net.

| Reagent/System | Reaction Conditions | Description |

| Aqueous Bifluoride Solution | Room Temperature, Vigorous Stirring | A phase-transfer-catalyzed halogen exchange reaction suitable for large-scale synthesis organic-chemistry.org. |

| Alkali Metal Fluoride (e.g., KF, CsF) | Catalytic, Mild Conditions | Enables the production of a wide variety of fluorinated aromatic compounds from haloaromatic precursors google.com. |

| Thionyl Fluoride (SOF₂) | in situ generation | Thionyl fluoride can be generated in situ from thionyl chloride and potassium fluoride (KF) as a reagent for converting carboxylic acids to acyl fluorides researchgate.net. |

Synthesis of Substituted 4-Fluorophenylacetyl Derivatives

The reaction of this compound with various nucleophiles is a cornerstone of its utility, enabling the synthesis of a diverse range of derivatives.

Preparation of Amine Derivatives

The synthesis of amides from acyl chlorides and amines is one of the most efficient and widely used methods for forming amide bonds hud.ac.ukrsc.org. In a typical N-acylation reaction, the carboxylic acid is first activated by conversion to the acid chloride, which then reacts with a primary or secondary amine derpharmachemica.com. The reaction of this compound with an amine proceeds via nucleophilic acyl substitution to yield the corresponding N-substituted 4-fluorophenylacetamide. This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct hud.ac.ukresearchgate.net.

The general procedure involves dissolving the acid chloride in a suitable solvent, such as dichloromethane (B109758) (DCM) or the bio-based solvent Cyrene™, cooling the solution, and then adding the amine and a base hud.ac.ukresearchgate.net. The reaction mixture is typically stirred and allowed to warm to room temperature, after which the amide product can be isolated, often by precipitation upon adding water hud.ac.uk.

| Amine Reactant | Product |

| Pyrrolidine | N-(4-Fluorophenylacetyl)pyrrolidine |

| Aniline | N-Phenyl-2-(4-fluorophenyl)acetamide |

| Benzylamine | N-Benzyl-2-(4-fluorophenyl)acetamide |

| p-Nitroaniline | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide researchgate.net |

Synthesis of N-Acyl Isothiouronium Chlorides

The synthesis of N-acyl thiourea derivatives often begins with the corresponding acyl chloride nih.gov. A common route involves the reaction of an acid chloride with a thiocyanate salt, such as ammonium thiocyanate, in an anhydrous solvent like acetone. This reaction generates a highly reactive acyl isothiocyanate intermediate in situ. Subsequent addition of a primary or secondary amine to this intermediate results in the formation of the N,N'-disubstituted N-acylthiourea nih.gov. While S-alkyl isothiouronium salts are readily prepared from alkyl halides and thiourea, the N-acylation of thiourea itself or its derivatives provides a pathway to these related structures orgsyn.orgresearchgate.net.

General Synthesis of N-Acyl Thiourea Derivatives:

A solution of this compound in anhydrous acetone is treated with ammonium thiocyanate.

The mixture is refluxed to facilitate the formation of 4-fluorophenylacetyl isothiocyanate.

After cooling, a solution of a desired amine (e.g., a heterocyclic amine) in anhydrous acetone is added.

The reaction mixture is heated again to complete the formation of the N-acyl thiourea product, which can then be precipitated from water and purified nih.gov.

Preparation of Monoacylated Pyrazolidines

Pyrazolidine is a saturated five-membered heterocycle containing two nitrogen atoms. As a cyclic secondary diamine, it can react with acyl chlorides. The preparation of a monoacylated pyrazolidine using this compound requires careful control of the reaction stoichiometry to prevent diacylation. By using one equivalent of the acyl chloride relative to pyrazolidine, selective acylation at one of the nitrogen atoms can be achieved. This reaction follows the standard mechanism for N-acylation of secondary amines derpharmachemica.com.

The reaction would be performed under standard acylation conditions, likely in an inert solvent with a base to scavenge the HCl produced. The nucleophilic nitrogen of pyrazolidine attacks the electrophilic carbonyl carbon of this compound, leading to the formation of 1-(4-fluorophenylacetyl)pyrazolidine.

| Reactants | Product | Reaction Type |

| This compound + Pyrazolidine (1:1 ratio) | 1-(4-Fluorophenylacetyl)pyrazolidine | Nucleophilic Acyl Substitution (Mono-N-acylation) |

Formation of Morpholine-2-carboxylic Acid Derivatives

The synthesis of N-substituted morpholine-2-carboxylic acid derivatives is a significant area of research due to the prevalence of the morpholine scaffold in medicinal chemistry. e3s-conferences.org this compound serves as a reactive acylating agent for the derivatization of the secondary amine group within the morpholine ring system. The general reaction involves the nucleophilic attack of the nitrogen atom of morpholine-2-carboxylic acid, or its corresponding ester, on the electrophilic carbonyl carbon of this compound.

This acylation is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. The use of an ester form of morpholine-2-carboxylic acid (e.g., the methyl or ethyl ester) is common to avoid side reactions involving the carboxylic acid moiety. Following the acylation, the ester can be hydrolyzed under basic or acidic conditions to yield the desired N-(4-fluorophenylacetyl)morpholine-2-carboxylic acid. This synthetic strategy is analogous to the well-established methods for acylating amino acids and their esters. libretexts.org

The reaction mechanism is a standard nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of the morpholine derivative attacks the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

Table 1: Reaction components for the synthesis of N-(4-fluorophenylacetyl)morpholine-2-carboxylic acid ester

| Reactant / Reagent | Role |

| Morpholine-2-carboxylic acid ester | Nucleophile |

| This compound | Acylating Agent (Electrophile) |

| Triethylamine / Pyridine | Acid Scavenger |

| Aprotic Solvent (e.g., DCM, THF) | Reaction Medium |

Synthesis of 2-Azetidinone Derivatives via Cyclocondensation

The 2-azetidinone ring, also known as the β-lactam ring, is a core structural component of numerous antibiotic agents. The Staudinger synthesis, a [2+2] cycloaddition reaction, is a prominent method for the construction of this heterocyclic system. In this context, this compound is a key precursor for the in situ generation of a ketene.

The process begins with the treatment of this compound with a tertiary amine base, typically triethylamine. The base abstracts the acidic α-proton, leading to the elimination of hydrogen chloride and the formation of 4-fluorophenylketene. This highly reactive ketene intermediate is not isolated but is immediately trapped by an imine (a Schiff base) present in the reaction mixture.

The subsequent [2+2] cycloaddition between the ketene (the 2π component) and the carbon-nitrogen double bond of the imine (the 2π component) results in the formation of the four-membered 2-azetidinone ring. The stereochemistry of the final product (cis or trans) is influenced by the nature of the substituents on the imine and the reaction conditions. This cyclocondensation reaction provides a versatile route to a wide array of substituted β-lactams.

Table 2: Key Steps in the Staudinger Synthesis of 2-Azetidinones

| Step | Description | Intermediate / Product |

| 1 | Deprotonation and Elimination | 4-Fluorophenylketene |

| 2 | [2+2] Cycloaddition | Substituted 2-Azetidinone |

Stereoselective Synthesis and Chiral Derivatizing Agent Applications

Use in Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a chiral compound is crucial in pharmaceutical and chemical research. One established method involves the derivatization of a mixture of enantiomers with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be quantified using standard chromatographic (HPLC, GC) or spectroscopic (NMR) techniques. nih.gov

While this compound is itself an achiral molecule, it can be used to derivatize chiral alcohols or amines. The resulting products, a mixture of N-(4-fluorophenylacetyl) or O-(4-fluorophenylacetyl) derivatives, are still enantiomers. To resolve and quantify these enantiomers, a chiral environment is necessary, such as a chiral stationary phase in HPLC. hplc.eusigmaaldrich.com The differential interaction of each enantiomer with the chiral stationary phase allows for their separation, and the relative peak areas provide a direct measure of the enantiomeric excess of the original analyte.

Alternatively, a chiral analog of the reagent, such as (R)- or (S)-4-fluoromandelic acid, could be converted to its acid chloride and used as a chiral derivatizing agent. Reaction with a racemic alcohol or amine would produce a mixture of diastereomers, which could then be separated and quantified on a standard, achiral chromatography column. nih.gov In NMR spectroscopy, the signals of the resulting diastereomers would be distinct, allowing for quantification of their ratio and thus the determination of the original sample's ee. researchgate.nettcichemicals.com

Table 3: Strategies for Enantiomeric Excess Determination

| Strategy | Reagent | Products | Analytical Method |

| 1 | Achiral (e.g., this compound) | Enantiomers | Chiral HPLC |

| 2 | Chiral (e.g., Chiral 4-fluorophenylacetic acid derivative) | Diastereomers | Achiral HPLC or NMR |

Development of Chiral Analogs for Biological Probes

The development of chemical probes is essential for studying biological systems and understanding the mechanism of action of therapeutic agents. Chiral analogs containing specific functionalities can be designed as probes to interact with and report on biological targets like enzymes or receptors. nih.gov The incorporation of a 4-fluorophenylacetyl group into a molecule can be advantageous for creating such probes.

The fluorine atom serves as a valuable spectroscopic marker. ¹⁹F NMR spectroscopy is a powerful analytical tool with a wide chemical shift range and high sensitivity, making the fluorine atom an excellent label for monitoring interactions in biological systems without the background noise present in ¹H NMR. researchgate.net

A stereoselective synthesis could be employed to create a specific enantiomer of a biologically active molecule containing the 4-fluorophenylacetyl moiety. nih.gov For instance, the 4-fluorophenylacetyl group could be attached to a chiral scaffold designed to bind to the active site of a particular enzyme. The resulting chiral analog could then be used as a probe. By monitoring the changes in the ¹⁹F NMR signal of the probe upon binding to the target protein, valuable information about the binding event, local environment, and conformational changes can be obtained. Furthermore, functionalities like an alkyne or an azide could be incorporated into the probe molecule for use in bioorthogonal chemistry, allowing for the labeling and identification of target proteins.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to investigate the intricacies of chemical structures and reactions at a molecular level. For 4-fluorophenylacetyl chloride, theoretical studies can provide profound insights into its conformational preferences, reactivity, and potential reaction pathways, guiding experimental work and the design of novel applications.

While specific quantum chemical calculations for this compound are not extensively reported in the literature, the application of methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be extrapolated from studies on similar molecules. These computational techniques are invaluable for determining the stable conformations of the molecule by calculating the potential energy surface as a function of dihedral angles. For this compound, the key conformational flexibility lies in the rotation around the C-C bond connecting the phenyl ring and the acetyl chloride group.

DFT calculations could elucidate the electronic effects of the fluorine atom on the geometry and reactivity of the acetyl chloride moiety. The fluorine atom, being highly electronegative, exerts a strong inductive effect, which can influence the electron density distribution across the molecule. This, in turn, affects the electrophilicity of the carbonyl carbon, a key factor in its reactivity towards nucleophiles. Theoretical studies on the formation of acid chlorides from carboxylic acids using agents like thionyl chloride have been investigated using DFT, providing insights into reaction mechanisms and transition states. researchgate.net Such approaches could be applied to model the synthesis of this compound and optimize reaction conditions.

Furthermore, computational approaches have proven useful in predicting the regioselectivity and reaction rates of nucleophilic aromatic substitution on fluorinated aromatic compounds. beilstein-journals.org By calculating the energies of intermediate σ-complexes, the reactivity of different positions on the aromatic ring can be quantified. beilstein-journals.org Although the primary reaction site of this compound is the acyl chloride group, understanding the reactivity of the fluorinated ring is crucial for predicting potential side reactions.

A hypothetical comparison of computational data for related acyl chlorides is presented in the table below, illustrating the type of information that could be generated for this compound.

| Compound | Computational Method | Calculated Parameter | Predicted Outcome |

| Phenylacetyl chloride | DFT | Carbonyl Carbon Partial Charge | Baseline electrophilicity |

| This compound | DFT | Carbonyl Carbon Partial Charge | Enhanced electrophilicity due to fluorine's inductive effect |

| Acetyl chloride | MP2 | Rotational Barrier | Conformational energy landscape |

| Benzoyl chloride | DFT | Hammett Plot Analysis | Correlation between substituent effects and reaction rates rsc.org |

Molecular dynamics (MD) simulations can provide a dynamic picture of chemical reactions, complementing the static information obtained from quantum chemical calculations. For this compound, MD simulations could be employed to model its reactions with various nucleophiles in different solvent environments. This would allow for the visualization of the entire reaction trajectory, from the approach of the reactants to the formation of the transition state and, finally, the products.

By simulating the reaction pathway, it is possible to identify key intermediates and transition states, and to calculate the activation energy of the reaction. This information is crucial for understanding the reaction mechanism and for predicting reaction rates under different conditions. For instance, MD simulations could be used to study the hydrolysis of this compound or its reaction with an alcohol to form an ester. The simulations would reveal the role of solvent molecules in stabilizing charged intermediates and facilitating proton transfer steps. While specific MD studies on this compound are lacking, the methodology has been applied to understand acid-catalyzed reactions in mixed-solvent environments, demonstrating its power in elucidating complex reaction dynamics. digitellinc.com

Computational tools are increasingly used to predict new chemical reactions and to design catalysts with enhanced selectivity. For this compound, theoretical calculations could be used to explore its reactivity with a wide range of nucleophiles and to predict the outcome of reactions that have not yet been explored experimentally.

For example, by calculating the reaction energies and activation barriers for different reaction pathways, it is possible to predict whether a reaction is thermodynamically and kinetically favorable. This can guide the design of new synthetic routes and the discovery of novel products derived from this compound. Computational studies on fluorinated compounds have shown that fluorine substitution can lead to unusual reactivity patterns. researchgate.net Theoretical investigations could uncover similar unique reactivity for this compound, potentially leading to new applications in materials science or medicinal chemistry. The influence of the fluorine atom on aromatic interactions could also be computationally modeled to predict its behavior in self-assembly or molecular recognition contexts. rsc.org

Development of Greener Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves developing more efficient and selective catalytic methods and exploring the use of continuous flow technologies for safer and more scalable production.

The traditional synthesis of acyl chlorides often involves the use of stoichiometric chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which can generate significant amounts of hazardous byproducts. libretexts.orgcommonorganicchemistry.com A key goal in green chemistry is to replace these stoichiometric reagents with catalytic alternatives.

While specific catalytic methods for the direct conversion of 4-fluorophenylacetic acid to its acid chloride are not well-documented, research into catalytic acid chloride formation is an active area. For instance, the development of catalysts that can activate the carboxylic acid and facilitate its reaction with a chlorine source under milder conditions would be a significant advancement. This could involve the use of novel organocatalysts or transition-metal complexes. A patent for the preparation of 4-fluorobenzoyl chloride mentions a composite catalyst of ferric trichloride (B1173362) and zinc chloride for the hydrolysis of 4-fluorotrichlorotoluene, indicating the potential for catalyst use in related syntheses. google.com The development of catalysts for the synthesis of fluorinated building blocks is an area of ongoing research, with a focus on achieving high enantioselectivity. nih.gov

The table below outlines potential areas for catalyst development for the synthesis of this compound.

| Catalytic Approach | Potential Catalyst | Advantages |

| Organocatalysis | N-heterocyclic carbenes (NHCs) | Metal-free, mild reaction conditions |

| Transition Metal Catalysis | Palladium or Ruthenium complexes | High efficiency and turnover numbers |

| Biocatalysis | Engineered enzymes | High selectivity, environmentally benign |

Continuous flow chemistry offers several advantages over traditional batch processing, particularly for reactions involving hazardous reagents or intermediates. researchgate.net The synthesis of acyl chlorides, which are often reactive and moisture-sensitive, is well-suited for flow chemistry. rochester.eduacs.org

In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor. researchgate.net This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. vapourtec.com The small reaction volume also enhances safety by minimizing the amount of hazardous material present at any given time. For the synthesis of this compound, a continuous flow process could involve pumping a solution of 4-fluorophenylacetic acid and a chlorinating agent through a heated reactor coil. The product stream would then be collected, and the acyl chloride could be isolated or used directly in a subsequent reaction step. This "on-demand" synthesis avoids the need to store large quantities of the reactive acyl chloride. researchgate.net The successful application of continuous flow for the synthesis of other acid chlorides demonstrates the feasibility of this approach. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies of Derivatives in Medicinal Chemistry

This compound serves as a crucial building block for synthesizing diverse bioactive molecules. By reacting the acyl chloride with various nucleophiles (e.g., amines, alcohols), chemists can generate extensive libraries of derivatives. Structure-activity relationship (SAR) studies of these libraries are pivotal in medicinal chemistry for optimizing therapeutic properties by systematically modifying the chemical structure and observing the impact on biological activity. youtube.com

The 4-fluorophenylacetyl moiety is a common feature in these derivatives. SAR studies often explore modifications at three main positions:

The Phenyl Ring: Replacing the para-fluoro substituent with other groups (e.g., chloro, bromo, methoxy) or adding further substituents to explore how electronics and sterics affect target binding.

The Acetyl Linker: Modifying the linker between the phenyl ring and the reactive group can alter conformational flexibility and molecular geometry.

The Amide/Ester Group: Varying the amine or alcohol component used to derivatize the acyl chloride introduces a wide range of functional groups, significantly impacting properties like solubility, stability, and target interaction.

A key finding in many SAR studies is that the presence and position of electron-withdrawing groups, such as the fluorine atom in this compound, can substantially influence a compound's inhibitory activity. researchgate.netnih.gov For instance, in the development of certain enzyme inhibitors, derivatives containing electron-withdrawing groups like cyanophenyl or (trifluoromethyl)phenyl have demonstrated higher levels of inhibitory activity compared to those with electron-donating groups. nih.gov

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. nih.gov The 4-fluoro substituent, introduced via this compound, is particularly valuable due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. These properties are leveraged in the design of novel drug candidates.

Key Design Principles:

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position (like the para-position of a phenyl ring) can block this pathway, thereby increasing the drug's half-life and bioavailability.

Target Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups, which can enhance binding interactions with biological targets like enzymes or receptors. It can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions, thereby increasing the potency of the drug candidate. scilit.com

Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity (logP/logD), which affects its solubility, absorption, and ability to cross cell membranes. While highly fluorinated groups like trifluoromethyl (CF3) significantly increase lipophilicity, a single fluorine atom offers a more subtle modification, allowing for fine-tuning of pharmacokinetic properties. scilit.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule. This conformational restriction can lead to a more favorable orientation for binding to a specific biological target, thus improving selectivity and reducing off-target effects.

The table below illustrates SAR data for a hypothetical series of enzyme inhibitors derived from substituted phenylacetyl chlorides, demonstrating the impact of ring substitution on biological activity.

| Compound ID | Phenyl Ring Substituent (Position 4) | Linker | R-Group (Amide) | Inhibitory Concentration (IC₅₀, µM) |

| A-1 | -F | -CH₂CO- | Cyclohexyl | 1.5 |

| A-2 | -Cl | -CH₂CO- | Cyclohexyl | 2.1 |

| A-3 | -H | -CH₂CO- | Cyclohexyl | 7.8 |

| A-4 | -OCH₃ | -CH₂CO- | Cyclohexyl | 10.2 |

| A-5 | -F | -CH₂CO- | Benzyl | 3.4 |

This is a representative table created for illustrative purposes.

Understanding how bioactive compounds derived from this compound exert their effects at a molecular level is crucial for rational drug design and development. semanticscholar.org This involves identifying the specific biological targets and elucidating the mechanism by which the compound modulates the target's function.

Many biologically active compounds function by inhibiting enzymes. nih.gov For example, derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function and a target for treating Alzheimer's disease and for insect vector control. diva-portal.org SAR studies on 4-thiazolidinone (B1220212) derivatives, which can incorporate related structural motifs, revealed that halogenated inhibitors were particularly promising against mosquito AChE. diva-portal.org

Beyond direct enzyme inhibition, derived compounds may act on various signaling pathways implicated in diseases like cancer or inflammation, such as the PI3K–Akt or NF-κB pathways. nih.gov Determining the precise mechanism often requires a combination of in vitro biochemical assays, cell-based studies, and computational modeling to build a comprehensive understanding of the compound's activity. nih.govnih.gov

Industrial and Scalability Considerations for Advanced Applications

For a chemical building block like this compound to be truly valuable, its use must be translatable from laboratory research to large-scale industrial production. nih.gov This requires that synthetic routes are not only effective but also efficient, cost-effective, and scalable.

Key Industrial Considerations:

Scalable Synthesis: A primary requirement for industrial application is the ability to produce the compound on a multigram scale or larger. nih.gov The synthesis of this compound itself and its subsequent derivatization must utilize reagents and conditions that are amenable to large reactors and adhere to industrial safety and environmental standards.

Process Optimization: Transitioning from a lab-scale synthesis to an industrial process involves optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and purity while minimizing costs and waste.

Downstream Applications: Beyond pharmaceuticals, the unique properties imparted by the 4-fluorophenylacetyl group make it attractive for other advanced applications. chemimpex.com These include:

Agrochemicals: The moiety can be incorporated into novel pesticides and herbicides to enhance their efficacy and stability. chemimpex.com

Material Science: It can be used in the synthesis of specialty polymers and resins, where the fluorine content can improve properties such as thermal stability and chemical resistance. chemimpex.com

Diagnostic Reagents: The compound can be a precursor for molecules used in clinical diagnostics. chemimpex.com

The successful industrial application of this compound hinges on a robust and economical supply chain and a clear demonstration of its value in high-performance materials or as a key intermediate for high-value end products.

Q & A

Q. What are the standard protocols for synthesizing 4-Fluorophenylacetyl chloride in a laboratory setting?

Methodological Answer: this compound is typically synthesized via the reaction of 4-fluorophenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The procedure involves refluxing the acid with excess chlorinating agent under anhydrous conditions, followed by purification through vacuum distillation to remove residual reagents. Key considerations include:

- Stoichiometry: Use a 1:2 molar ratio of acid to SOCl₂ to ensure complete conversion.

- Temperature Control: Maintain reflux at 70–80°C to avoid side reactions.

- Workup: Remove excess SOCl₂ by rotary evaporation under reduced pressure.

Purity validation via FTIR (C=O stretch at ~1800 cm⁻¹) and ¹H NMR (characteristic aromatic proton signals at δ 7.2–7.4 ppm) is critical .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- ¹H/¹³C NMR: Verify structural integrity by matching signals to known references. For example, the methylene group adjacent to the carbonyl appears at δ ~4.1 ppm (¹H) and δ ~34 ppm (¹³C) .

- HRMS: Confirm molecular weight (e.g., [M+Na]⁺ calculated for C₈H₆ClFO: 195.00; observed: 195.01) .

- HPLC: Assess purity (>97%) using reverse-phase columns (C18) with UV detection at 254 nm .

Cross-referencing with spectral databases (e.g., NIST) enhances reliability .

Q. What safety precautions are essential when handling this compound during experimental procedures?

Methodological Answer: Due to its reactivity as an acyl chloride:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation.

- Moisture Control: Store under inert gas (N₂/Ar) to prevent hydrolysis.

- Spill Management: Neutralize spills with sodium bicarbonate or dry sand.

Refer to safety protocols for structurally similar compounds like 4-fluorobenzoyl chloride, which recommend emergency eye washing and avoiding skin contact .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives in nucleophilic acyl substitution reactions?

Methodological Answer: Yield optimization requires systematic parameter testing:

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or DMAP for accelerated acylation.

- Solvent Effects: Compare polar aprotic solvents (e.g., DCM vs. THF) to balance reactivity and solubility.

- Temperature Gradients: Perform reactions at 0°C (to suppress side reactions) vs. room temperature.

In a case study, coupling this compound with an indole derivative at 0°C in DCM improved yield from 30% to 45% . Statistical tools like Design of Experiments (DoE) can identify critical factors .

Q. What strategies should be employed to resolve conflicting spectroscopic data (e.g., NMR, HRMS) when characterizing novel compounds synthesized from this compound?

Methodological Answer: Address discrepancies through:

- Multi-Nuclear NMR: Use DEPT-135 or HSQC to resolve overlapping signals. For example, ambiguous aromatic protons can be clarified via ¹³C-¹H correlation .

- Isotopic Labeling: Introduce deuterated analogs to track reaction pathways.

- Crystallography: Obtain single-crystal X-ray structures for unambiguous confirmation.

Contradictions in HRMS data (e.g., adduct formation) may require alternative ionization methods (ESI vs. EI) . Peer validation and literature cross-referencing (e.g., Beilstein Journal protocols) are critical .

Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in comparison to non-fluorinated analogs?

Methodological Answer: The fluorine atom exerts both inductive (-I) and resonance (+R) effects:

- Electrophilicity Enhancement: The -I effect increases the carbonyl's electrophilicity, accelerating nucleophilic attack (e.g., in amide couplings).

- Steric and Electronic Tuning: Fluorine's small size and electronegativity improve regioselectivity in Friedel-Crafts acylations compared to bulkier substituents.

Comparative studies with phenylacetyl chloride show this compound reacts 1.5× faster with aniline derivatives due to enhanced electrophilicity . Computational modeling (DFT) can quantify these effects by analyzing LUMO energy levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.